molecular formula C14H13IN2O B2399660 Benzamide,n-(5-iodo-2-pyridinyl)-3,5-dimethyl- CAS No. 677344-30-8

Benzamide,n-(5-iodo-2-pyridinyl)-3,5-dimethyl-

Cat. No.: B2399660
CAS No.: 677344-30-8
M. Wt: 352.175
InChI Key: VXIUTQYMUVKEFH-UHFFFAOYSA-N
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Description

Benzamide, n-(5-iodo-2-pyridinyl)-3,5-dimethyl- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the pyridine ring and two methyl groups on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, n-(5-iodo-2-pyridinyl)-3,5-dimethyl- typically involves the iodination of a pyridine derivative followed by the formation of the benzamide structure. The reaction conditions often include the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzamide, n-(5-iodo-2-pyridinyl)-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the iodine atom under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Benzamide, n-(5-iodo-2-pyridinyl)-3,5-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, n-(5-iodo-2-pyridinyl)-3,5-dimethyl- involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, n-(5-iodo-2-pyridinyl)-4-methyl-
  • N-(5-Iodo-2-pyridinyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

Uniqueness

Benzamide, n-(5-iodo-2-pyridinyl)-3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups on the benzamide structure differentiates it from other similar compounds and influences its reactivity and applications.

Properties

IUPAC Name

N-(5-iodopyridin-2-yl)-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c1-9-5-10(2)7-11(6-9)14(18)17-13-4-3-12(15)8-16-13/h3-8H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIUTQYMUVKEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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